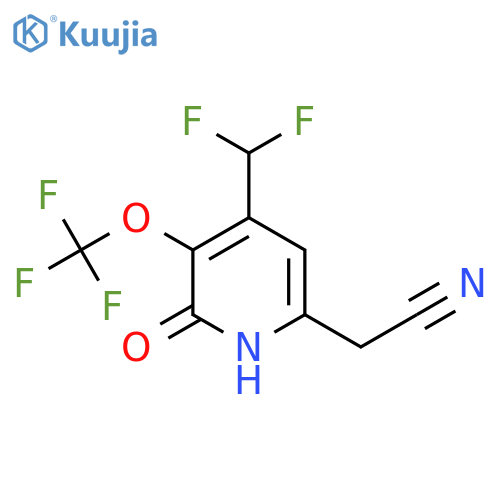Cas no 1804360-63-1 (4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile)

1804360-63-1 structure
商品名:4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile
CAS番号:1804360-63-1
MF:C9H5F5N2O2
メガワット:268.140219449997
CID:4831539
4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile
-
- インチ: 1S/C9H5F5N2O2/c10-7(11)5-3-4(1-2-15)16-8(17)6(5)18-9(12,13)14/h3,7H,1H2,(H,16,17)
- InChIKey: ZMJXONBCILZIIV-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(CC#N)NC(C=1OC(F)(F)F)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 469
- トポロジー分子極性表面積: 62.1
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096292-1g |
4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile |
1804360-63-1 | 97% | 1g |
$1,504.90 | 2022-04-02 |
4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Ping Tong Food Funct., 2020,11, 628-639
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
1804360-63-1 (4-(Difluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-acetonitrile) 関連製品
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 81216-14-0(7-bromohept-1-yne)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量